3-(Dimethoxyphosphoryl)benzoicacid

Description

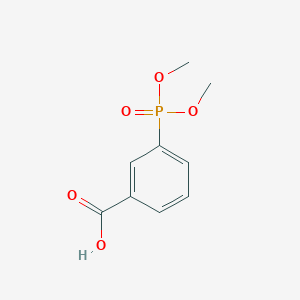

3-(Dimethoxyphosphoryl)benzoic acid is a benzoic acid derivative with a dimethoxyphosphoryl group (-PO(OCH₃)₂) substituted at the meta (3-) position of the aromatic ring. This functional group imparts significant electron-withdrawing properties, enhancing the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid. The compound is of interest in pharmaceutical and agrochemical synthesis due to the phosphoryl group’s versatility as a reactive handle or stabilizing moiety.

Properties

Molecular Formula |

C9H11O5P |

|---|---|

Molecular Weight |

230.15 g/mol |

IUPAC Name |

3-dimethoxyphosphorylbenzoic acid |

InChI |

InChI=1S/C9H11O5P/c1-13-15(12,14-2)8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3,(H,10,11) |

InChI Key |

SZRBNVSWAKEEJE-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C1=CC=CC(=C1)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxyphosphoryl)benzoic acid typically involves the reaction of a suitable benzoic acid derivative with a phosphorylating agent. One common method is the reaction of 3-hydroxybenzoic acid with dimethyl phosphite in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 3-(Dimethoxyphosphoryl)benzoic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and purification steps such as crystallization or distillation to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxyphosphoryl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or other reduced forms.

Substitution: The dimethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Dimethoxyphosphoryl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Dimethoxyphosphoryl)benzoic acid involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with various biological molecules, affecting their function. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of 3-(Dimethoxyphosphoryl)benzoic acid with analogous compounds:

Acidity and Reactivity

- Phosphoryl vs. Phosphino Groups: The dimethoxyphosphoryl group in 3-(Dimethoxyphosphoryl)benzoic acid stabilizes the deprotonated carboxylate via electron withdrawal, increasing acidity (pKa likely < 4.0). In contrast, 3-(Diphenylphosphino)benzoic acid’s trivalent phosphorus lacks strong electron-withdrawing effects, resulting in acidity closer to unsubstituted benzoic acid (pKa ~4.2). The diphenylphosphino group instead facilitates metal coordination, making it valuable in catalysis .

- Sulfoxy vs. Phosphoryl : 3-(Sulfooxy)benzoic acid exhibits even greater acidity (pKa ~1-2) due to the sulfonate group’s stronger electron-withdrawing nature. However, sulfoxy esters are prone to hydrolysis, whereas phosphoryl groups offer greater stability under physiological conditions .

- Methyl/Hydroxyl Substituents : 2-Hydroxy-3-methylbenzoic acid (3-methylsalicylic acid) has a pKa ~2.9 due to intramolecular hydrogen bonding between the -OH and -COOH groups. The methyl group slightly reduces acidity compared to salicylic acid but enhances lipophilicity .

Research Findings and Trends

- Synthetic Utility : Phosphoryl-substituted benzoic acids are intermediates in synthesizing kinase inhibitors or antiviral agents, where the phosphoryl group mimics phosphate moieties in biological systems.

- Comparative Stability : Sulfoxy derivatives () are less stable in aqueous media than phosphoryl analogs, limiting their use in vivo .

- Positional Isomerism : Substituent position significantly impacts bioactivity. For example, 3-substituted benzoic acids often exhibit distinct receptor-binding profiles compared to para isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.